molecular formula C9H17FN2O B13269629 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol

Cat. No.: B13269629
M. Wt: 188.24 g/mol
InChI Key: TVAABGAZRDOSKE-UHFFFAOYSA-N
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Description

1-{2,5-Diazabicyclo[222]octan-2-yl}-3-fluoropropan-2-ol is a bicyclic organic compound It is known for its nucleophilic properties and is used as a catalyst and reagent in various chemical reactions The compound is structurally related to 1,4-diazabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with fluorinated reagents under controlled conditions. One common method includes the alkylation of 1,4-diazabicyclo[2.2.2]octane with fluorinated alkyl halides, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol involves its nucleophilic properties. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

IUPAC Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H17FN2O/c10-3-9(13)6-12-5-7-1-2-8(12)4-11-7/h7-9,11,13H,1-6H2

InChI Key

TVAABGAZRDOSKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1CN2)CC(CF)O

Origin of Product

United States

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